In-Depth Technical Guide: Synthesis of Chloro(tri-tert-butylphosphine)gold(I) from Chloro(dimethylsulfide)gold(I)
In-Depth Technical Guide: Synthesis of Chloro(tri-tert-butylphosphine)gold(I) from Chloro(dimethylsulfide)gold(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Chloro(tri-tert-butylphosphine)gold(I), a valuable catalyst in organic synthesis, from the precursor chloro(dimethylsulfide)gold(I). This document details the experimental protocol, quantitative data, and characterization of the final product.
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula C₁₂H₂₇AuClP, is a stable, air-tolerant organogold compound widely employed as a catalyst in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its efficacy is derived from the unique steric and electronic properties of the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand, which stabilizes the gold(I) center and enhances its catalytic activity.[1] The synthesis of this complex is typically achieved through a straightforward ligand exchange reaction, where the labile dimethyl sulfide (B99878) ligand in chloro(dimethylsulfide)gold(I) is displaced by the more strongly coordinating tri-tert-butylphosphine.
Reaction Pathway and Mechanism
The synthesis proceeds via a ligand substitution mechanism. The lone pair of electrons on the phosphorus atom of tri-tert-butylphosphine nucleophilically attacks the gold(I) center of chloro(dimethylsulfide)gold(I). This leads to the displacement of the weakly bound dimethyl sulfide ligand, which is volatile and can be easily removed, driving the reaction to completion. The inert atmosphere is crucial to prevent the oxidation of the phosphine (B1218219) ligand.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of Chloro(tri-tert-butylphosphine)gold(I).
Materials:
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Chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl)
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Tri-tert-butylphosphine (P(t-Bu)₃)
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Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
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Diethyl ether (Et₂O, anhydrous)
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Argon or Nitrogen gas (inert atmosphere)
Equipment:
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Schlenk flask or a round-bottom flask with a septum
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Magnetic stirrer and stir bar
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Syringes and needles
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Schlenk line or glovebox for inert atmosphere operations
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Rotary evaporator
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Crystallization dish
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere of argon, add chloro(dimethylsulfide)gold(I) (1.00 equiv).
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Add anhydrous dichloromethane via syringe to dissolve the gold precursor.
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In a separate vial, dissolve tri-tert-butylphosphine (1.00 equiv) in anhydrous dichloromethane.
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Slowly add the tri-tert-butylphosphine solution to the stirred solution of chloro(dimethylsulfide)gold(I) at room temperature.
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Stir the reaction mixture at room temperature for 2 hours.[2]
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The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the dimethyl sulfide signal.[1]
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Upon completion of the reaction, remove the dichloromethane under reduced pressure using a rotary evaporator.
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The resulting crude product is then purified by recrystallization from a dichloromethane/diethyl ether solvent system to yield the product as a white microcrystalline solid.[2]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Chloro(tri-tert-butylphosphine)gold(I).
| Parameter | Value | Reference |
| Reactant Molar Ratio | 1:1 ((CH₃)₂SAuCl : P(t-Bu)₃) | [2] |
| Reaction Time | 2 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Solvent | Dichloromethane | [1][2] |
| Yield | Almost 100% | [2] |
| Melting Point | >300 °C | [1] |
| Molecular Weight | 434.74 g/mol |
Characterization
The synthesized Chloro(tri-tert-butylphosphine)gold(I) should be characterized to confirm its identity and purity.
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¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic signal for the tert-butyl protons of the phosphine ligand. The absence of a signal around 2.5 ppm would indicate the complete removal of dimethyl sulfide.
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³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides definitive evidence of the formation of the gold-phosphine bond. The coordinated tri-tert-butylphosphine will exhibit a single resonance at a characteristic chemical shift.
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Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Chloro(tri-tert-butylphosphine)gold(I).
